molecular formula C19H17N5 B2358139 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380080-64-6

3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2358139
CAS RN: 2380080-64-6
M. Wt: 315.38
InChI Key: UFDCZEVODYPDGQ-UHFFFAOYSA-N
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Description

The compound “3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule that contains several functional groups. It includes a benzimidazole group, an azetidine group, and a pyridine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine group is a three-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the benzimidazole group is known for its broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c20-10-16-17(6-3-9-21-16)23-11-14(12-23)24-18-5-2-1-4-15(18)22-19(24)13-7-8-13/h1-6,9,13-14H,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDCZEVODYPDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=C(N=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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